Enteropeptidase

Description

Properties

CAS No. |

9014-74-8 |

|---|---|

Molecular Formula |

C148H230F2O26S8 |

Molecular Weight |

2719.9 g/mol |

IUPAC Name |

bis(5-benzyl-8,8-dimethylnon-6-ene-1-sulfonic acid);5-[2-(4-tert-butylphenyl)ethenyl]-7-methyloctane-1-sulfonic acid;8,8-dimethyl-5-phenylnon-6-ene-1-sulfonic acid;bis(5-[(4-fluorophenyl)methyl]-8,8-dimethylnon-6-ene-1-sulfonic acid);bis(5-[(4-methoxyphenyl)methyl]-8,8-dimethylnon-6-ene-1-sulfonic acid) |

InChI |

InChI=1S/C21H34O3S.2C19H30O4S.2C18H27FO3S.2C18H28O3S.C17H26O3S/c1-17(2)16-19(8-6-7-15-25(22,23)24)10-9-18-11-13-20(14-12-18)21(3,4)5;2*1-19(2,3)13-12-16(7-5-6-14-24(20,21)22)15-17-8-10-18(23-4)11-9-17;2*1-18(2,3)12-11-15(6-4-5-13-23(20,21)22)14-16-7-9-17(19)10-8-16;2*1-18(2,3)13-12-17(11-7-8-14-22(19,20)21)15-16-9-5-4-6-10-16;1-17(2,3)13-12-16(15-9-5-4-6-10-15)11-7-8-14-21(18,19)20/h9-14,17,19H,6-8,15-16H2,1-5H3,(H,22,23,24);2*8-13,16H,5-7,14-15H2,1-4H3,(H,20,21,22);2*7-12,15H,4-6,13-14H2,1-3H3,(H,20,21,22);2*4-6,9-10,12-13,17H,7-8,11,14-15H2,1-3H3,(H,19,20,21);4-6,9-10,12-13,16H,7-8,11,14H2,1-3H3,(H,18,19,20) |

InChI Key |

VRASXGTWKFQRNS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(CCCCS(=O)(=O)O)C=CC1=CC=C(C=C1)C(C)(C)C.CC(C)(C)C=CC(CCCCS(=O)(=O)O)CC1=CC=CC=C1.CC(C)(C)C=CC(CCCCS(=O)(=O)O)CC1=CC=CC=C1.CC(C)(C)C=CC(CCCCS(=O)(=O)O)CC1=CC=C(C=C1)OC.CC(C)(C)C=CC(CCCCS(=O)(=O)O)CC1=CC=C(C=C1)OC.CC(C)(C)C=CC(CCCCS(=O)(=O)O)CC1=CC=C(C=C1)F.CC(C)(C)C=CC(CCCCS(=O)(=O)O)CC1=CC=C(C=C1)F.CC(C)(C)C=CC(CCCCS(=O)(=O)O)C1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Enduring Significance of Enteropeptidase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enteropeptidase (formerly known as enterokinase), a type II transmembrane serine protease, holds a pivotal position in the landscape of digestive physiology. Its discovery at the turn of the 20th century marked a significant milestone in our understanding of enzymatic regulation and the intricate cascade of protein digestion. This technical guide provides an in-depth exploration of the discovery of this compound, the historical scientific context in which this discovery was made, and the key experiments that elucidated its function. Detailed experimental protocols, quantitative kinetic data, and visualizations of the enzymatic cascade are presented to offer a comprehensive resource for researchers and professionals in the field of drug development.

Historical Context: The Dawn of Enzyme Science

The late 19th century was a period of fervent discovery in the biological sciences. The concept of "ferments," substances capable of catalyzing chemical reactions, was evolving from a vitalistic view—believed to be inseparable from living cells—to a more defined chemical understanding.[1][2] In 1877, Wilhelm Kühne coined the term "enzyme" (from the Greek "in yeast") to describe these non-living substances, such as pepsin, that could carry out chemical transformations.[3][4] This era saw the isolation of diastase (B600311) by Anselme Payen and Jean-François Persoz in 1833, which could break down starch, and the growing realization that these "enzymes" were responsible for a myriad of biological processes.[1] The "lock and key" model proposed by Emil Fischer in 1894 to explain enzyme specificity further solidified the chemical nature of these biological catalysts.[2][4] It was within this exciting and rapidly advancing scientific landscape that the discovery of this compound would unfold, challenging and expanding the understanding of enzyme function.

The Discovery of this compound: An "Enzyme of Enzymes"

The story of this compound begins in the laboratory of the renowned Russian physiologist Ivan Pavlov. While his work on conditioned reflexes is more widely known, Pavlov was awarded the Nobel Prize in 1904 for his research on the physiology of digestion.[1] A key observation in his laboratory was that pancreatic juice, while containing potent digestive precursors, was largely inactive when collected directly from the pancreatic duct. However, upon entering the duodenum, it became powerfully proteolytic.

This phenomenon was investigated by Pavlov's student, N. P. Schepowalnikov. In his seminal 1899 work, Schepowalnikov demonstrated that an extract from the duodenal mucosa could activate the inert pancreatic juice. He named the activating substance "enterokinase," signifying its origin in the intestine and its kinase-like ability to activate another substance. Schepowalnikov's discovery was profound; it was the first demonstration of an "enzyme of enzymes," a concept that is now a cornerstone of our understanding of biological regulation.

For decades following its discovery, a debate ensued as to whether enterokinase was a true enzyme or a cofactor. This was definitively settled in the 1930s by the meticulous work of Moses Kunitz, who purified enterokinase and demonstrated its catalytic nature in the activation of trypsinogen (B12293085). Kunitz's experiments showed that a small amount of enterokinase could generate a large amount of active trypsin, a hallmark of enzymatic activity.

Key Experiments in the Elucidation of this compound Function

The understanding of this compound's role has been built upon a foundation of key experiments spanning over a century. Here, we detail the methodologies of some of the most influential studies.

Schepowalnikov's Discovery of "Enterokinase" (1899)

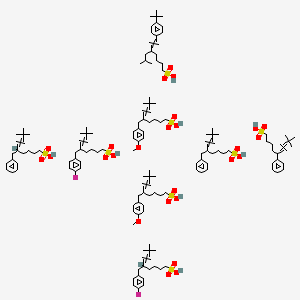

Experimental Workflow: Schepowalnikov's Discovery

Caption: A logical workflow of Schepowalnikov's 1899 experiment.

Kunitz's Demonstration of the Enzymatic Nature of Enterokinase (1939)

Moses Kunitz's experiments provided the definitive evidence that enterokinase is an enzyme that catalytically activates trypsinogen. His work involved the purification of both trypsinogen and enterokinase and the kinetic analysis of the activation reaction.

Experimental Protocol: Kunitz's Trypsinogen Activation Assay

-

Preparation of Crystalline Trypsinogen: Trypsinogen was prepared from beef pancreas and purified to a crystalline form.

-

Purification of Enterokinase: Enterokinase was purified from the duodenal contents of swine.

-

Activation Reaction:

-

A dilute solution of crystalline trypsinogen (e.g., 0.05%) was prepared in a weakly acidic buffer (e.g., pH 5.6) to minimize autoactivation of trypsinogen.

-

A small, measured amount of purified enterokinase solution was added to the trypsinogen solution.

-

The reaction mixture was incubated at a constant temperature (e.g., 25°C).

-

Aliquots of the reaction mixture were taken at various time points.

-

-

Measurement of Trypsin Activity: The trypsin activity in each aliquot was determined using a protein substrate, such as casein or hemoglobin. The rate of substrate digestion was measured, often by quantifying the release of acid-soluble products.

-

Kinetic Analysis: The rate of trypsin formation was plotted against time. Kunitz observed that the initial rate of trypsin formation was directly proportional to the concentration of enterokinase added, a key characteristic of an enzyme-catalyzed reaction.

Modern Assays for this compound and Trypsin Activity

Modern research relies on more specific and sensitive assays using synthetic substrates.

Experimental Protocol: Spectrophotometric Assay of Trypsin Activity using TAME

This protocol is based on the hydrolysis of Nα-p-Tosyl-L-arginine methyl ester (TAME) by trypsin, which can be monitored by the increase in absorbance at 247 nm.

-

Reagent Preparation:

-

Assay Buffer: 46 mM Tris-HCl buffer, pH 8.1, containing 11.5 mM CaCl₂.

-

Substrate Solution: 10 mM TAME in purified water.

-

Enzyme Diluent: 1 mM HCl.

-

-

Assay Procedure:

-

Set a spectrophotometer to 247 nm and equilibrate the cuvette holder to 25°C.

-

In a quartz cuvette, mix 2.9 mL of Assay Buffer and 0.1 mL of Substrate Solution.

-

Incubate for 3-4 minutes to reach thermal equilibrium and record the blank rate.

-

Initiate the reaction by adding 0.1 mL of the trypsin-containing sample (diluted in Enzyme Diluent).

-

Immediately mix by inversion and record the increase in absorbance at 247 nm for approximately 5 minutes.

-

Calculate the rate of change in absorbance per minute (ΔA₂₄₇/min) from the initial linear portion of the curve.

-

Experimental Protocol: Spectrophotometric Assay of Chymotrypsin Activity using BTEE

This protocol measures the hydrolysis of N-Benzoyl-L-tyrosine ethyl ester (BTEE) by chymotrypsin, monitored by the increase in absorbance at 256 nm.

-

Reagent Preparation:

-

Assay Buffer: 80 mM Tris-HCl buffer, pH 7.8, containing 100 mM CaCl₂.

-

Substrate Solution: 1.07 mM BTEE in 50% (w/w) methanol.

-

Enzyme Diluent: 1 mM HCl.

-

-

Assay Procedure:

-

Set a spectrophotometer to 256 nm and equilibrate the cuvette holder to 25°C.

-

In a quartz cuvette, add 1.5 mL of Assay Buffer and 1.4 mL of Substrate Solution.

-

Incubate for 4-5 minutes to reach thermal equilibrium and record the blank rate.

-

Initiate the reaction by adding 0.1 mL of the chymotrypsin-containing sample (diluted in Enzyme Diluent).

-

Immediately mix by inversion and record the increase in absorbance at 256 nm for approximately 5 minutes.

-

Calculate the rate of change in absorbance per minute (ΔA₂₅₆/min) from the initial linear portion of the curve.

-

Quantitative Data on this compound Kinetics

The efficiency of this compound in activating trypsinogen has been quantified through kinetic studies. The Michaelis-Menten constant (K_m_) and the catalytic rate constant (k_cat_) are key parameters that describe the enzyme-substrate interaction and the catalytic turnover rate, respectively.

| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |

| Bovine this compound | Trypsinogen | 5.6 | 4.0 | 7.14 x 10⁵ |

| Recombinant Bovine this compound (Heavy & Light Chain) | Trypsinogen | 5.6 | 2.2 | 3.93 x 10⁵ |

| Recombinant Bovine this compound (Light Chain only) | Trypsinogen | 133 | 0.1 | 7.52 x 10² |

| Human this compound Variant (Y174R) | DDDDK-substrate | - | - | 6.83 x 10⁶ |

| Human this compound Variant (Y174R) | DDDDR-substrate | - | - | 1.89 x 10⁷ |

Data compiled from published literature.

The Digestive Enzyme Activation Cascade

This compound initiates a cascade of proteolytic activation that is essential for the digestion of dietary proteins. This tightly regulated process ensures that powerful digestive enzymes are only activated in the appropriate location—the lumen of the small intestine.

Signaling Pathway: Zymogen Activation Cascade

Caption: The this compound-initiated zymogen activation cascade.

The process begins with the highly specific cleavage of trypsinogen by this compound. This compound recognizes and cleaves the peptide bond following a specific sequence at the N-terminus of trypsinogen (Val-(Asp)₄-Lys in humans), releasing an activation peptide and inducing a conformational change that forms the active trypsin molecule.

Once active, trypsin becomes the central activator of numerous other pancreatic zymogens:

-

Chymotrypsinogen: Trypsin cleaves the Arg15-Ile16 peptide bond of chymotrypsinogen to form the active π-chymotrypsin, which then undergoes further autolysis to yield the stable α-chymotrypsin.

-

Proelastase: Trypsin cleaves an N-terminal activation peptide from proelastase to generate active elastase.

-

Procarboxypeptidases A and B: Trypsin cleaves a single peptide bond in procarboxypeptidases to generate the active forms, carboxypeptidase A and B. For procarboxypeptidase A, this is the Arg94-Gly93 bond.

-

Prolipase: Trypsin cleaves procolipase to form colipase, which is essential for the function of pancreatic lipase (B570770) in fat digestion.

This cascade provides a powerful amplification of the initial signal from this compound, ensuring a rapid and robust digestive capacity in the small intestine.

Conclusion

The discovery of this compound by N. P. Schepowalnikov in Ivan Pavlov's laboratory was a seminal event in the history of enzymology. It introduced the concept of an "enzyme of enzymes" and laid the groundwork for our current understanding of proteolytic activation cascades. The subsequent work of Moses Kunitz solidified its enzymatic nature and paved the way for detailed kinetic and mechanistic studies. For researchers and drug development professionals, a thorough understanding of the historical context, key experimental methodologies, and the intricate details of the zymogen activation pathway initiated by this compound is crucial. This knowledge not only provides a foundation for basic research into digestive physiology but also informs the development of therapeutic strategies for conditions involving aberrant protease activity. The enduring legacy of this compound is a testament to the power of fundamental scientific inquiry and its lasting impact on medicine and biology.

References

An In-depth Technical Guide to the Enteropeptidase Gene (PRSS7) and Protein Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enteropeptidase, also known as enterokinase, is a type II transmembrane serine protease encoded by the PRSS7 gene. It plays a critical role in the initial activation of the pancreatic zymogen cascade, which is essential for protein digestion. This guide provides a comprehensive technical overview of the PRSS7 gene, the structure and function of the this compound protein, and detailed experimental methodologies for its study. The information presented is intended to support researchers, scientists, and drug development professionals in their work related to this vital enzyme.

The this compound Gene (PRSS7)

The human this compound gene, officially named Transmembrane Protease, Serine 7 (TMPRSS15), was formerly known as PRSS7 or ENTK. It is located on the long (q) arm of chromosome 21 at position 21.1. The gene spans a total length of 134.54 kb and contains 25 exons, encoding a protein of 1019 amino acids.[1] Mutations in the PRSS7 gene, including nonsense and frameshift mutations, can lead to a rare autosomal recessive disorder known as congenital this compound deficiency, characterized by severe malabsorption and failure to thrive in infants.[1][2]

Gene Structure

This compound Protein Structure and Function

This compound is synthesized as a single-chain zymogen called prothis compound, which is localized to the brush border membrane of duodenal and jejunal enterocytes.[2][4] Activation of prothis compound, potentially by duodenase or trypsin, results in a heterodimeric protein composed of a heavy chain and a light chain linked by a disulfide bond.[2][5]

Heavy Chain

The heavy chain of human this compound consists of 784 amino acids and has a molecular weight of 82-140 kDa.[2][6] It is responsible for anchoring the enzyme to the intestinal brush border membrane via a transmembrane domain.[6][7] The heavy chain is a mosaic protein containing several distinct domains:

-

Low-density lipoprotein receptor (LDLR) domains: Two LDLR repeats are present.[8]

-

C1r/s domains: Two repeats of a domain type found in complement components C1r and C1s.[6][8]

-

MAM domain: A domain with homology to meprin, A5 protein, and protein tyrosine phosphatase μ.[6][8]

-

Macrophage scavenger receptor (MSCR)-like domain. [6]

Light Chain and Catalytic Activity

The light chain is a 35-62 kDa polypeptide of 235 amino acids that contains the catalytic serine protease domain.[2][6] The catalytic triad (B1167595), essential for its proteolytic activity, is composed of three highly conserved amino acid residues:

This compound exhibits remarkable specificity, recognizing and cleaving the peptide bond after a lysine (B10760008) residue within the sequence Val-(Asp)4-Lys, which is the activation peptide of its primary physiological substrate, trypsinogen.[9] This specificity is conferred not only by the catalytic triad but also by an extended substrate-binding exosite. A key residue in this exosite is Lysine-99 (Lys-99), which interacts with the aspartate residues at the P2-P4 positions of the substrate through salt bridges.[7][9]

Quantitative Protein Data

| Parameter | Value | Reference |

| Heavy Chain Size | 784 amino acids | [6] |

| 82-140 kDa | [2] | |

| Light Chain Size | 235 amino acids | [6] |

| 35-62 kDa | [2] | |

| Catalytic Triad | His-57, Asp-102, Ser-195 | [7] |

| Exosite Residue | Lys-99 | [7][9] |

Post-Translational Modifications

The primary post-translational modifications of this compound are proteolytic cleavage of the zymogen to form the active heterodimer and the formation of disulfide bonds. The heavy and light chains are linked by a single disulfide bond.[6] The light chain itself contains five disulfide bonds that stabilize its structure.[7] Glycosylation is another potential post-translational modification for many eukaryotic proteins, which can influence protein folding and stability.[10][11] While specific glycosylation sites on human this compound are not extensively detailed in the provided search results, it is a common modification for membrane-bound proteins.

Signaling Pathway and Function

This compound is the master switch that initiates the cascade of digestive enzyme activation in the small intestine.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. uniprot.org [uniprot.org]

- 4. Enterokinase Activity Assay Kit (Fluorometric) (ab170964) is not available | Abcam [abcam.com]

- 5. Human this compound light chain: Bioengineering of recombinants and kinetic investigations of structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Post-translational modification - Wikipedia [en.wikipedia.org]

- 10. PRSS2 serine protease 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. Expression, purification, and characterization of human this compound catalytic subunit in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enteropeptidase Catalytic Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Enteropeptidase (formerly known as enterokinase) is a type II transmembrane serine protease that plays a pivotal role in protein digestion.[1] Located in the brush border of the duodenum and jejunum, its primary function is the highly specific cleavage of the inactive zymogen trypsinogen (B12293085) to form active trypsin.[1][2] This activation step is the trigger for a cascade of digestive enzyme activation in the small intestine.[3] Understanding the intricate catalytic mechanism of this compound is crucial for the development of therapeutics targeting digestive disorders and for its application as a specific cleavage tool in biotechnology. This guide provides a comprehensive overview of the molecular architecture, catalytic core, mechanism of action, and substrate specificity of this compound, supplemented with quantitative data, detailed experimental protocols, and visual diagrams of key processes.

Molecular Architecture of this compound

This compound is synthesized as a single-chain zymogen, prothis compound, which is subsequently activated by proteolytic cleavage.[4] The mature enzyme is a heterodimer composed of a heavy chain and a light chain, linked by a disulfide bond.[5][6]

-

Heavy Chain (82-140 kDa): The N-terminal heavy chain anchors the enzyme to the brush border membrane via a transmembrane domain.[1] It contains several structural motifs, including scavenger receptor cysteine-rich (SRCR) domains, a CUB domain, and low-density lipoprotein receptor (LDLR) domains, which are implicated in substrate recognition and localization.[2]

-

Light Chain (35-62 kDa): The C-terminal light chain constitutes the catalytic domain of the enzyme.[1] It belongs to the chymotrypsin-clan of serine proteases and houses the active site responsible for proteolytic activity.[1]

The Catalytic Core: A Classical Serine Protease Machinery

The catalytic activity of this compound resides within its light chain, which adopts a classic serine protease fold. The active site is characterized by a catalytic triad (B1167595) of highly conserved amino acid residues:

-

Aspartate (Asp-102): Orients the histidine residue.

-

Histidine (His-57): Acts as a general base, accepting a proton from the serine residue.

-

Serine (Ser-195): Functions as the nucleophile, attacking the carbonyl carbon of the scissile peptide bond in the substrate.

Catalytic Mechanism of Action: The Activation of Trypsinogen

The primary physiological function of this compound is the conversion of trypsinogen to trypsin. This process involves the specific recognition of the N-terminal activation peptide of trypsinogen and the subsequent hydrolysis of the Lys-Ile bond.

Substrate Recognition and Specificity

This compound exhibits remarkable specificity for its substrate, trypsinogen. This specificity is conferred by a unique recognition sequence in the trypsinogen activation peptide: (Asp)4-Lys.[2] This acidic motif interacts with a basic exosite on the surface of the this compound heavy chain. A key residue in this exosite is Lysine-99 (Lys-99), which forms salt bridges with the aspartate residues of the substrate, ensuring precise positioning of the scissile bond in the active site.[2]

The Catalytic Cycle

The cleavage of the peptide bond proceeds through a well-established mechanism for serine proteases, involving the formation of a covalent acyl-enzyme intermediate.

Step 1: Substrate Binding Trypsinogen binds to this compound, with the (Asp)4-Lys motif interacting with the exosite and the Lys-Ile peptide bond positioned in the active site.

Step 2: Nucleophilic Attack and Formation of the Tetrahedral Intermediate The hydroxyl group of Ser-195, activated by His-57, performs a nucleophilic attack on the carbonyl carbon of the lysine (B10760008) residue in the substrate. This results in the formation of a short-lived, unstable tetrahedral intermediate.

Step 3: Acyl-Enzyme Formation The tetrahedral intermediate collapses, leading to the cleavage of the peptide bond. The newly formed N-terminus of trypsin (the Ile residue) is released, while the C-terminal portion of the activation peptide remains covalently attached to Ser-195, forming an acyl-enzyme intermediate.

Step 4: Deacylation A water molecule, activated by His-57, acts as a nucleophile and attacks the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of a second tetrahedral intermediate.

Step 5: Release of the Product This second intermediate collapses, releasing the activation peptide and regenerating the active enzyme.

Quantitative Analysis of this compound Catalytic Activity

The efficiency of this compound catalysis can be quantified by determining its kinetic parameters, the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). These parameters vary depending on the substrate and reaction conditions.

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Species | Reference |

| GD(4)K-AMC | 0.025 | 65 | 2.6 x 10⁶ | Not Specified | [7] |

| GD(4)K-NA | 0.5 - 0.6 | 25 | 4.2 - 5.0 x 10⁴ | Not Specified | [7] |

| DDDDK-peptide | - | - | 6.83 x 10⁶ | Human | [8] |

| DDDDR-peptide | - | - | 1.89 x 10⁷ | Human | [8] |

Table 1: Kinetic Parameters of this compound for Various Substrates. Km is the Michaelis-Menten constant, representing the substrate concentration at half-maximal velocity. kcat is the turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second. kcat/Km is the catalytic efficiency.

Experimental Protocols for Studying this compound Activity

This compound Activity Assay (Fluorometric)

This assay measures the cleavage of a synthetic peptide substrate containing the this compound recognition sequence linked to a fluorophore.

Materials:

-

This compound Assay Buffer (e.g., 50 mM Tris, pH 8.0, 10 mM CaCl2, 0.05% Brij-35)

-

Fluorogenic Substrate (e.g., GD(4)K-AMC)

-

Human this compound (Positive Control)

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = 380/500 nm for AMC)

Procedure:

-

Prepare a standard curve using the free fluorophore (e.g., AFC or AMC).

-

Add 1-50 µL of the sample containing this compound to the wells of the microplate.

-

For positive controls, add a known amount of human this compound.

-

Adjust the volume in each well to 50 µL with this compound Assay Buffer.

-

Prepare a Reaction Mix containing the fluorogenic substrate diluted in the assay buffer.

-

Initiate the reaction by adding 50 µL of the Reaction Mix to each well.

-

Incubate the plate at 37°C.

-

Measure the fluorescence in kinetic mode for 30-60 minutes.

-

Calculate the this compound activity from the rate of fluorescence increase, using the standard curve to convert fluorescence units to moles of product formed.[9][10]

Trypsinogen Activation Assay

This assay monitors the activation of trypsinogen by this compound by measuring the activity of the newly formed trypsin.

Materials:

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, 1 mM CaCl2)

-

Trypsinogen

-

This compound

-

Trypsin substrate (e.g., N-CBZ-Gly-Pro-Arg-p-nitroanilide)

-

96-well clear microplate

-

Spectrophotometer (405 nm)

Procedure:

-

In a microplate well, combine 100 nM trypsinogen and 180 µM trypsin substrate in 200 µL of Assay Buffer.[11]

-

Initiate the reaction by adding 100 ng/mL of this compound.[11]

-

Continuously monitor the absorbance at 405 nm at 22°C to measure the release of p-nitroanilide, which is indicative of trypsin activity.[11]

-

The rate of increase in absorbance is proportional to the rate of trypsinogen activation by this compound.[11]

Visualizing Key Processes

This compound Catalytic Mechanism

Caption: The catalytic cycle of this compound, a serine protease.

Digestive Enzyme Activation Cascade

Caption: The central role of this compound in initiating the digestive enzyme cascade.

Experimental Workflow for Inhibitor Screening

Caption: A generalized workflow for high-throughput screening of this compound inhibitors.

Regulation of this compound Activity

The expression and activity of this compound are tightly regulated to ensure proper protein digestion and prevent unwanted proteolysis. The gene encoding human this compound is TMPRSS15 (also known as ENTK or PRSS7), located on chromosome 21q21.[5][6] Mutations in this gene can lead to congenital this compound deficiency, a rare autosomal recessive disorder characterized by severe malabsorption.[12] The expression of TMPRSS15 is primarily restricted to the enterocytes of the duodenum and proximal jejunum.[12] The activation of the zymogen prothis compound is thought to be initiated by other proteases in the duodenal lumen, such as duodenase or trypsin itself, creating a positive feedback loop.[4]

Conclusion and Future Perspectives

The catalytic mechanism of this compound is a highly refined process that underscores its critical role as the master switch for protein digestion. Its exquisite specificity has also made it an invaluable tool in biotechnology for the precise cleavage of fusion proteins. Future research will likely focus on further elucidating the regulatory mechanisms governing this compound expression and activation, as well as the development of potent and specific inhibitors for the treatment of metabolic diseases. The detailed understanding of its structure and function provides a solid foundation for these future endeavors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Cryo-EM structures reveal the activation and substrate recognition mechanism of human this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Activation of Human Pancreatic Proteolytic Enzymes: The Role of this compound and Trypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TMPRSS15 Gene: Function, Role in Disease, and Research [learn.mapmygenome.in]

- 6. genecards.org [genecards.org]

- 7. researchgate.net [researchgate.net]

- 8. Human this compound light chain: bioengineering of recombinants and kinetic investigations of structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Enterokinase Activity Assay Kit (Fluorometric) (ab170964) is not available | Abcam [abcam.com]

- 11. academic.oup.com [academic.oup.com]

- 12. frontiersin.org [frontiersin.org]

The Pivotal Role of Enteropeptidase in Protein Digestion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enteropeptidase (formerly known as enterokinase) is a highly specific serine protease that plays an indispensable role in the initiation of protein digestion. Localized to the brush border of the duodenal and jejunal mucosa, this enzyme acts as the master switch, converting inactive trypsinogen (B12293085) into its active form, trypsin. This singular activation event triggers a cascade of subsequent proteolytic enzyme activations, essential for the efficient breakdown of dietary proteins into absorbable peptides and amino acids. This technical guide provides a comprehensive overview of the physiological role of this compound, its biochemical characteristics, regulatory mechanisms, and clinical significance. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the fields of gastroenterology, enzymology, and drug development.

Introduction

Discovered by Ivan Pavlov, this compound (EC 3.4.21.9) is a type II transmembrane serine protease that functions as the primary activator of the pancreatic zymogen cascade.[1][2] Its expression is predominantly restricted to the proximal small intestine.[3][4] The critical importance of this compound is underscored by the severe protein malabsorption, failure to thrive, and hypoproteinemia observed in individuals with a congenital deficiency of this enzyme.[5][6][7] This guide delves into the molecular and physiological intricacies of this compound, providing a detailed examination of its structure, function, and the methodologies used for its study.

Molecular Structure and Genetics

This compound is synthesized as a single-chain zymogen, prothis compound, which is subsequently cleaved to form the active heterodimeric enzyme.[1][8] In humans, it is encoded by the TMPRSS15 gene located on chromosome 21q21.[1][9] The active enzyme consists of a heavy chain and a light chain linked by a disulfide bond.[1][9]

-

Heavy Chain: The heavy chain, with a molecular weight of 82-140 kDa, is responsible for anchoring the enzyme to the brush border membrane of enterocytes via an N-terminal transmembrane domain.[1] It also contains several structural motifs, including low-density lipoprotein receptor repeats, complement C1r/s repeats, a MAM domain, and a macrophage scavenger receptor domain, which are thought to be crucial for substrate recognition and specificity.[3][10]

-

Light Chain: The light chain, with a molecular weight of 35-62 kDa, contains the catalytic triad (B1167595) (His-57, Asp-102, Ser-195) characteristic of serine proteases and is responsible for the enzymatic activity.[1][8]

The secondary structure of the light chain is predominantly composed of beta-sheets.[8]

Physiological Role and Mechanism of Action

The primary physiological function of this compound is the highly specific cleavage of the pro-peptide from trypsinogen, converting it to active trypsin.[1][11][12] This reaction is the rate-limiting step in the activation of a host of other pancreatic digestive proenzymes.[13][14]

The Proteolytic Activation Cascade

The activation of trypsinogen by this compound initiates a domino effect within the lumen of the small intestine. The newly formed trypsin then acts as a common activator for other pancreatic zymogens, including chymotrypsinogen, proelastases, and procarboxypeptidases.[14][15][16] This cascade ensures that the powerful digestive enzymes are only activated at their site of action, preventing autodigestion of the pancreas.[15]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, a type II transmembrane serine protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Activation of Human Pancreatic Proteolytic Enzymes: The Role of this compound and Trypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enterokinase deficiency | About the Disease | GARD [rarediseases.info.nih.gov]

- 7. Mutations in the Prothis compound Gene Are the Molecular Cause of Congenital this compound Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound [collab.its.virginia.edu]

- 9. researchgate.net [researchgate.net]

- 10. Bovine prothis compound is activated by trypsin, and the specificity of this compound depends on the heavy chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Trypsinogen - Wikipedia [en.wikipedia.org]

- 12. medicoapps.org [medicoapps.org]

- 13. benchchem.com [benchchem.com]

- 14. 3.43 Protein Digestion in the Small Intestine | Nutrition Flexbook [courses.lumenlearning.com]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. The role of this compound in the digestion of protein and its development in human fetal small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

Activating the Master Switch: A Technical Guide to Enteropeptidase Zymogen Activation by Duodenase and Trypsin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enteropeptidase (also known as enterokinase) is a type II transmembrane serine protease that serves as the master switch for intestinal protein digestion.[1] Located on the brush border of the duodenal and jejunal mucosa, its primary role is to convert the inactive zymogen trypsinogen (B12293085) into its active form, trypsin.[1][2] This activation initiates a cascade of proteolytic events, leading to the activation of a host of other pancreatic digestive proenzymes.[2] this compound itself is synthesized as an inactive zymogen, prothis compound, which requires proteolytic cleavage for its activation.[1] This crucial activation step is carried out by two key serine proteases: duodenase and trypsin.[1][3] This technical guide provides an in-depth exploration of the activation of prothis compound by these two enzymes, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes.

Data Presentation: Comparative Kinetics of Prothis compound Activation

The activation of prothis compound by duodenase and trypsin exhibits distinct kinetic profiles. While both enzymes can effectively process the zymogen, trypsin demonstrates a significantly higher catalytic efficiency. The following tables summarize the available quantitative data for these activation processes.

| Activator | Substrate | K_m_ | k_cat_ | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| Duodenase | Recombinant Bovine Prothis compound | - | - | 2700 | [4] |

| Trypsin | Recombinant Bovine Prothis compound | - | - | ~1.89 x 10⁵ | [4] |

Table 1: Comparative Catalytic Efficiency of Prothis compound Activation. Note: The k_cat_/K_m_ for trypsin is estimated to be approximately 70-fold higher than that of duodenase.[4]

| Enzyme Form | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| Purified Bovine this compound | Trypsinogen | 5.6 | 4.0 | 7.14 x 10⁵ | [5] |

| Recombinant Bovine this compound (HL-BEK) | Trypsinogen | 5.6 | 2.2 | 3.93 x 10⁵ | [5] |

| Recombinant Bovine this compound (L-BEK) | Trypsinogen | 133 | 0.1 | 7.52 x 10² | [5] |

Table 2: Kinetic Parameters of Trypsinogen Activation by Different Forms of Bovine this compound. HL-BEK refers to the heavy and light chain-containing form, while L-BEK refers to the light chain only. This data highlights the importance of the heavy chain for efficient substrate recognition.

Signaling Pathways and Logical Relationships

The activation of prothis compound is a critical step in the digestive enzyme cascade. The following diagrams, generated using the DOT language, illustrate the key molecular events and their logical relationships.

Caption: Prothis compound activation and the subsequent digestive enzyme cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of prothis compound activation.

Expression and Purification of Recombinant Prothis compound

This protocol outlines a general workflow for the expression and purification of a tagged recombinant prothis compound, which can be adapted based on the specific expression system and affinity tag used.

Caption: General workflow for recombinant prothis compound purification.

Detailed Methodology:

-

Expression: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding the target prothis compound fused to an affinity tag (e.g., Hexa-histidine tag). Grow the cells in a suitable medium (e.g., LB broth) at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding a final concentration of 1 mM IPTG and continue to culture for 4-6 hours at 30°C.[6]

-

Cell Lysis: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice or by passing through a high-pressure homogenizer.

-

Clarification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble prothis compound.

-

Affinity Chromatography: Equilibrate an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged protein) with lysis buffer. Load the clarified lysate onto the column.

-

Washing: Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

-

Elution: Elute the bound prothis compound with elution buffer containing a high concentration of a competing agent (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole). Collect fractions and monitor protein elution by measuring absorbance at 280 nm.

-

Buffer Exchange: Pool the fractions containing the purified prothis compound and dialyze against a suitable storage buffer (e.g., 20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 10% glycerol) to remove the eluting agent.

-

Analysis and Storage: Assess the purity of the recombinant prothis compound by SDS-PAGE. Determine the protein concentration using a standard method such as the Bradford or BCA assay. Aliquot the purified protein and store at -80°C.

In Vitro Activation of Prothis compound

This protocol describes the method to activate the purified recombinant prothis compound using either duodenase or trypsin.

Materials:

-

Purified recombinant prothis compound

-

Bovine trypsin or purified duodenase

-

Activation buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM CaCl₂)

-

SDS-PAGE reagents

Procedure:

-

Dilute the purified prothis compound to a final concentration of 1 mg/mL in the activation buffer.

-

Add either trypsin or duodenase to the prothis compound solution at a molar ratio of 1:1000 (activator:zymogen).

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture and stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analyze the cleavage of prothis compound into its heavy and light chains by SDS-PAGE. The appearance of bands corresponding to the expected molecular weights of the heavy and light chains indicates successful activation.

This compound Activity Assay (Fluorometric)

This assay measures the activity of the activated this compound using a fluorogenic substrate.

Materials:

-

Activated this compound solution

-

This compound Assay Buffer (e.g., 50 mM Tris, pH 8.0)[7]

-

Fluorogenic Substrate: Gly-Asp-Asp-Asp-Asp-Lys-AFC (GDDDD-AFC) stock solution (e.g., 10 mM in DMSO)[7]

-

AFC Standard (for standard curve)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 380 nm, Emission: 500 nm)[7]

Procedure:

-

Prepare AFC Standard Curve: Prepare a series of dilutions of the AFC standard in the assay buffer in the microplate to generate a standard curve (e.g., 0 to 100 µM).

-

Prepare Reaction Wells: In separate wells of the microplate, add a known amount of the activated this compound solution. Bring the total volume in each well to 50 µL with the assay buffer. Include a substrate control well containing only the assay buffer.

-

Initiate Reaction: Prepare a working solution of the fluorogenic substrate by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 100 µM). Add 50 µL of the substrate working solution to each well to initiate the reaction.

-

Kinetic Measurement: Immediately place the microplate in the fluorescence reader pre-set to 37°C. Measure the increase in fluorescence intensity in kinetic mode at regular intervals (e.g., every minute) for 30-60 minutes.

-

Data Analysis:

-

Plot the fluorescence intensity versus time for each sample.

-

Determine the initial velocity (V₀) of the reaction from the linear portion of the curve.

-

Subtract the rate of the substrate control from the sample rates.

-

Use the AFC standard curve to convert the rate of fluorescence increase (RFU/min) to the rate of product formation (µmol/min).

-

Calculate the specific activity of the this compound (µmol/min/mg of enzyme).

-

Conclusion

The activation of prothis compound by duodenase and trypsin is a fundamental process in digestive physiology. While both enzymes are capable of this activation, trypsin exhibits significantly higher catalytic efficiency, suggesting a potent positive feedback loop in the duodenum. The detailed protocols and kinetic data presented in this guide provide a valuable resource for researchers investigating the intricacies of this activation mechanism, as well as for professionals in drug development targeting digestive proteases. The visualization of the activation cascade and experimental workflows offers a clear conceptual framework for understanding these complex biochemical processes. Further research into the specific regulatory mechanisms governing the interplay between duodenase and trypsin in prothis compound activation will undoubtedly provide deeper insights into the fine-tuned control of protein digestion.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Frontiers | The Global Status and Trends of this compound: A Bibliometric Study [frontiersin.org]

- 3. Activation of Human Pancreatic Proteolytic Enzymes: The Role of this compound and Trypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of recombinant prothis compound by duodenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stork: Bovine prothis compound is activated by trypsin, and the specificity of this compound depends on the heavy chain [storkapp.me]

- 6. A dual protease approach for expression and affinity purification of recombinant proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Decoding the (Asp)4-Lys Motif: A Technical Guide to Enterokinase Substrate Specificity

For Immediate Release

A Deep Dive into the Highly Specific (Asp)4-Lys Cleavage Site for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the substrate specificity for the (Asp)4-Lys cleavage motif, with a primary focus on the highly specific serine protease, Enterokinase (also known as enteropeptidase). Enterokinase's stringent recognition of this motif makes it an invaluable tool in biotechnology and a subject of significant interest in protein biochemistry. This document outlines the kinetic parameters governing this interaction, details experimental protocols for its study, and provides visual representations of key workflows and concepts.

Introduction to the (Asp)4-Lys Cleavage Motif and Enterokinase Specificity

The (Asp)4-Lys sequence is a highly specific recognition and cleavage site for the serine protease Enterokinase[1]. This enzyme, naturally found in the duodenum, plays a crucial role in digestion by activating trypsinogen (B12293085) to trypsin.[1]. Its remarkable specificity for the Asp-Asp-Asp-Asp-Lys sequence, cleaving C-terminal to the lysine (B10760008) residue, has been widely exploited in biotechnological applications, particularly for the precise removal of fusion tags from recombinant proteins[2][3].

The interaction between Enterokinase and its substrate is primarily dictated by the negatively charged aspartate residues at the P2, P3, P4, and P5 positions (where P1 is the cleavage site residue, Lys). These acidic residues interact with a basic exosite on the Enterokinase surface, with Lys99 playing a critical role in this electrostatic interaction[4]. While the (Asp)4-Lys motif is the canonical recognition sequence, variations in these positions, as well as the residue immediately following the lysine (P1' position), can significantly influence the efficiency of cleavage.

Quantitative Analysis of Substrate Specificity

The efficiency of Enterokinase cleavage is determined by the kinetic parameters kcat (the turnover number, representing the maximum number of substrate molecules converted to product per enzyme molecule per second) and KM (the Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax). The ratio kcat/KM is the specificity constant and provides a measure of the enzyme's catalytic efficiency towards a particular substrate.

Influence of P2-P5 Aspartate Residues

Systematic substitution of the aspartate residues within the Val-(Asp)4-Lys-Ile-Val-Gly peptide has revealed the relative importance of each acidic residue for efficient cleavage by porcine and bovine Enteropeptidases. The data indicates that the Asp residue at the P2 position is the most critical for substrate recognition and cleavage, followed by the P3 Asp. The P4 and P5 Asp residues contribute less significantly to the overall susceptibility of the substrate.

| Substrate (P5-P1') | Relative Activity (%) | KM (µM) | kcat (s⁻¹) | kcat/KM (µM⁻¹s⁻¹) |

| V-D-D-D-D-K-I-V-G | 100 | 18 ± 1 | 1.2 ± 0.0 | 0.067 |

| V-D-D-D-A-K-I-V-G | 0 | - | - | - |

| V-D-D-A-D-K-I-V-G | 0 | - | - | - |

| V-D-A-D-D-K-I-V-G | 31 ± 2 | 30 ± 2 | 0.45 ± 0.02 | 0.015 |

| V-A-D-D-D-K-I-V-G | 35 ± 2 | 28 ± 2 | 0.49 ± 0.02 | 0.018 |

| V-A-A-A-A-K-I-V-G | 0 | - | - | - |

| V-D-D-A-A-K-I-V-G | 0 | - | - | - |

| V-A-D-A-D-K-I-V-G | 11 ± 1 | 45 ± 3 | 0.16 ± 0.01 | 0.0036 |

| V-D-A-D-A-K-I-V-G | 0 | - | - | - |

| V-A-A-D-D-K-I-V-G | 13 ± 1 | 40 ± 3 | 0.18 ± 0.01 | 0.0045 |

| V-D-A-A-D-K-I-V-G | 0 | - | - | - |

| V-A-D-D-A-K-I-V-G | 0 | - | - | - |

| V-A-A-D-A-K-I-V-G | 0 | - | - | - |

| V-G-D-D-D-K-I-V-G | 55 ± 3 | 25 ± 2 | 0.77 ± 0.03 | 0.031 |

| V-E-D-D-D-K-I-V-G | 48 ± 3 | 26 ± 2 | 0.67 ± 0.03 | 0.026 |

Data adapted from Kim, Y.-T., et al. (2008). Bioscience, Biotechnology, and Biochemistry, 72(4), 903-909.

Kinetic Parameters for Fluorogenic Substrates

Fluorogenic peptide substrates are commonly used to determine the kinetic parameters of proteases. The cleavage of the substrate releases a fluorescent molecule, allowing for continuous monitoring of the reaction rate.

| Substrate | Enzyme | KM (mM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) |

| Gly-(Asp)4-Lys-β-naphthylamide | Bovine Enterokinase | 0.83 ± 0.03 | 25 | 30,120 |

| Gly-(Asp)4-Lys-β-naphthylamide | Human Enterokinase | 0.085 ± 0.001 | 118 | 1,388,235 |

| Gly-(Asp)4-Lys-2-naphthylamide | Human Enterokinase (in 0.1 mM Ca²⁺) | 0.525 | 21.5 | 40,952 |

| Gly-(Asp)4-Lys-2-naphthylamide | Human Enterokinase (in 10 mM Ca²⁺) | 0.28 | 28.3 | 101,071 |

Data adapted from Somashekhar, R., et al. (2014). Indian Journal of Applied & Pure Biology, 29(1), 125-132 and Grant, D. A., et al. (1978). Biochemical Journal, 175(1), 391-394.[5][6]

Experimental Protocols

General Workflow for Determining Protease Substrate Specificity

The determination of protease substrate specificity typically follows a systematic workflow, often employing synthetic peptide libraries and kinetic analysis.

Detailed Protocol for a Fluorometric Enterokinase Activity Assay

This protocol describes a typical method for determining the kinetic parameters of Enterokinase using a fluorogenic substrate such as Gly-(Asp)4-Lys-AFC (7-amino-4-trifluoromethylcoumarin).

Materials:

-

Recombinant human or bovine Enterokinase

-

Fluorogenic peptide substrate: Gly-(Asp)4-Lys-AFC

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM CaCl₂, 0.05% (v/v) Tween-20

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~380-400 nm, Emission: ~500-505 nm)

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of the fluorogenic substrate in DMSO.

-

Prepare a series of substrate dilutions in Assay Buffer to achieve a range of final concentrations (e.g., 0.1 to 10 times the expected KM).

-

Prepare a working solution of Enterokinase in Assay Buffer. The final enzyme concentration should be chosen to ensure a linear rate of fluorescence increase over the measurement period.

-

-

Set up the Assay:

-

In a 96-well microplate, add the diluted substrate solutions to triplicate wells.

-

Include a "no enzyme" control for each substrate concentration to measure background fluorescence.

-

Initiate the reaction by adding the Enterokinase working solution to each well.

-

-

Kinetic Measurement:

-

Immediately place the microplate in the fluorescence reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).

-

Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a period sufficient to establish the initial linear rate of the reaction (typically 10-30 minutes).

-

-

Data Analysis:

-

For each substrate concentration, calculate the initial velocity (V₀) from the linear portion of the fluorescence versus time plot. Convert fluorescence units to moles of product using a standard curve of the free fluorophore (AFC).

-

Plot the initial velocities against the corresponding substrate concentrations.

-

Fit the data to the Michaelis-Menten equation to determine the KM and Vmax values.

-

Calculate kcat by dividing Vmax by the enzyme concentration.

-

Calculate the specificity constant (kcat/KM).

-

Visualization of the Enterokinase-Substrate Interaction

The highly specific recognition of the (Asp)4-Lys motif by Enterokinase is a result of precise molecular interactions between the substrate's amino acid side chains and the enzyme's active site and exosites.

Conclusion

The (Asp)4-Lys cleavage motif, recognized with high fidelity by Enterokinase, represents a cornerstone of specific proteolysis in biotechnology. Understanding the quantitative parameters that govern this interaction is crucial for optimizing the cleavage of fusion proteins and for the design of novel substrates and inhibitors. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and professionals working in the fields of protein engineering, drug discovery, and molecular biology. The continued exploration of Enterokinase's substrate specificity will undoubtedly lead to further refinements in its application and a deeper understanding of protease-substrate interactions.

References

- 1. Enterokinase (this compound): comparative aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Phosphatase and Kinase Substrate Specificity Profiling with Pooled Synthetic Peptides and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biology-journal.org [biology-journal.org]

- 6. researchgate.net [researchgate.net]

Congenital Enteropeptidase Deficiency: A Technical Guide to Pathophysiology, Diagnosis, and Therapeutic Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Congenital enteropeptidase deficiency is a rare, autosomal recessive disorder of protein malabsorption with significant consequences for neonatal development. Caused by mutations in the TMPRSS15 gene, this deficiency disrupts the activation of the pancreatic zymogen cascade, leading to severe failure to thrive, diarrhea, and hypoproteinemia. This guide provides a comprehensive technical overview of the molecular basis, clinical presentation, and diagnosis of congenital this compound deficiency. It details experimental protocols for enzymatic and genetic analysis and discusses the current management strategies. Furthermore, this document explores the structure and function of this compound, offering insights for researchers and professionals engaged in the development of novel therapeutics for this and other malabsorptive disorders.

Introduction

This compound (formerly known as enterokinase) is a type II transmembrane serine protease located on the brush border of enterocytes in the duodenum and proximal jejunum.[1] It plays a critical role in the initiation of protein digestion by converting inactive trypsinogen (B12293085) into its active form, trypsin.[2][3] Trypsin then auto-catalyzes further trypsinogen activation and activates other pancreatic zymogens, including chymotrypsinogen, proelastase, and procarboxypeptidases.[2][3] This enzymatic cascade is essential for the breakdown of dietary proteins into absorbable peptides and amino acids.

Congenital this compound deficiency (OMIM 226200) is a rare inherited disorder characterized by the absence or significant reduction of this compound activity.[2][4] This leads to a profound impairment of protein digestion and subsequent malabsorption, manifesting clinically in the neonatal period or early infancy.[5][6]

Molecular Basis and Genetics

Congenital this compound deficiency is inherited in an autosomal recessive manner.[5] The disorder is caused by loss-of-function mutations in the Transmembrane Protease, Serine 15 (TMPRSS15) gene, also known as PRSS7, located on chromosome 21q21. The TMPRSS15 gene encodes the prothis compound protein, a zymogen that is proteolytically cleaved to form the active heterodimeric this compound enzyme.[1] A variety of mutations, including nonsense, frameshift, and splice-site mutations, have been identified in individuals with this condition, all leading to a non-functional or absent protein.

Clinical Manifestations

The clinical presentation of congenital this compound deficiency typically begins in early infancy and is characterized by a triad (B1167595) of symptoms:

-

Failure to Thrive: Despite adequate caloric intake, infants exhibit poor weight gain and growth retardation.[5]

-

Chronic Diarrhea: Persistent, watery, and often foul-smelling diarrhea is a hallmark symptom.[5]

-

Hypoproteinemia and Edema: Due to severe protein malabsorption, affected individuals develop low serum protein levels, leading to generalized edema.[5]

Other associated symptoms may include vomiting, anemia, and steatorrhea (excess fat in feces) due to the secondary maldigestion of fats.

Quantitative Clinical Data

The following table summarizes typical quantitative findings in patients with congenital this compound deficiency, although values can vary.

| Clinical Parameter | Typical Finding in Untreated Patients | Post-Treatment Goal/Improvement |

| Serum Albumin | Decreased (e.g., 32.8 g/L) | Normalization |

| Fecal Fat | Increased (presence of fat globules) | Reduction/disappearance of steatorrhea |

| Duodenal Trypsin Activity | Very low or absent[4] | Marked increase after in vitro addition of this compound |

Biochemical Pathway

This compound initiates a critical proteolytic cascade in the small intestine.

Caption: The this compound-initiated digestive cascade.

Diagnosis and Experimental Protocols

The diagnosis of congenital this compound deficiency is based on clinical suspicion confirmed by laboratory investigations.

Diagnostic Workflow

Caption: Diagnostic workflow for congenital this compound deficiency.

Experimental Protocol: Measurement of Trypsin Activity in Duodenal Fluid

This protocol is adapted from a method using Nα-Benzoyl-L-arginine ethyl ester (BAEE) as a substrate.

Materials:

-

Duodenal fluid sample

-

67 mM Sodium Phosphate (B84403) Buffer, pH 7.6

-

0.25 mM Nα-Benzoyl-L-arginine ethyl ester (BAEE) solution

-

1 mM Hydrochloric acid (HCl)

-

Spectrophotometer capable of measuring absorbance at 253 nm

-

Quartz cuvettes

-

Thermostatted water bath or spectrophotometer holder at 25°C

Procedure:

-

Reagent Preparation:

-

Prepare the sodium phosphate buffer and adjust the pH to 7.6 at 25°C.

-

Dissolve BAEE in the buffer to a final concentration of 0.25 mM.

-

Prepare the 1 mM HCl solution.

-

-

Sample Preparation:

-

If necessary, dilute the duodenal fluid sample with cold 1 mM HCl immediately before the assay.

-

-

Assay:

-

Set up "Test" and "Blank" cuvettes.

-

To each cuvette, add 3.00 mL of the BAEE substrate solution.

-

To the "Blank" cuvette, add 0.20 mL of 1 mM HCl.

-

Equilibrate the cuvettes to 25°C.

-

To the "Test" cuvette, add 0.125 mL of 1 mM HCl and 0.075 mL of the diluted duodenal fluid sample.

-

Immediately mix by inversion and start monitoring the increase in absorbance at 253 nm for 5 minutes.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance per minute (ΔA₂₅₃/min) from the linear portion of the curve for both the "Test" and "Blank".

-

Subtract the rate of the "Blank" from the "Test" to get the net rate.

-

One BAEE unit of trypsin activity is defined as a ΔA₂₅₃ of 0.001 per minute at pH 7.6 and 25°C in a 3.2 mL reaction volume.

-

Experimental Protocol: Measurement of this compound Activity

Commercially available fluorometric or colorimetric assay kits are recommended for the sensitive quantification of this compound activity. The following is a generalized protocol based on such kits.

Principle: A synthetic peptide substrate containing the this compound recognition sequence is linked to a fluorophore (e.g., AFC) or a chromophore. Cleavage by this compound releases the fluorophore or chromophore, which can be measured.

Materials:

-

Duodenal fluid or intestinal biopsy homogenate

-

This compound Activity Assay Kit (containing assay buffer, substrate, and a standard)

-

Microplate reader (fluorescence or absorbance)

-

96-well microplates (white or clear, depending on the assay)

Procedure:

-

Standard Curve Preparation:

-

Prepare a series of dilutions of the provided this compound or fluorophore/chromophore standard in the assay buffer to generate a standard curve.

-

-

Sample Preparation:

-

Dilute the biological sample in the assay buffer as needed.

-

-

Reaction Setup:

-

Add the prepared standards and samples to the wells of the microplate.

-

Prepare a reaction mix containing the assay buffer and the this compound substrate.

-

Add the reaction mix to all wells.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light if using a fluorometric assay.

-

Measure the fluorescence (e.g., Ex/Em = 380/500 nm for AFC) or absorbance (e.g., at 405 nm) in a microplate reader.

-

-

Data Analysis:

-

Subtract the background reading from all measurements.

-

Plot the standard curve and determine the this compound activity in the samples by interpolating their readings from the curve.

-

Genetic Analysis

Confirmation of the diagnosis is achieved through sequencing of the TMPRSS15 gene.

Methodology:

-

DNA Extraction: Genomic DNA is extracted from a peripheral blood sample.

-

Sequencing:

-

Sanger Sequencing: Can be used to sequence the entire coding region and exon-intron boundaries of the TMPRSS15 gene.

-

Next-Generation Sequencing (NGS): Often employed as part of a broader panel for congenital diarrheas or malabsorption syndromes, providing comprehensive coverage of the TMPRSS15 gene and other relevant genes.

-

-

Variant Analysis: Identified sequence variants are analyzed for their potential pathogenicity based on population databases, in silico prediction tools, and segregation analysis within the family.

Management and Therapeutic Strategies

The mainstay of treatment for congenital this compound deficiency is pancreatic enzyme replacement therapy (PERT).

Pancreatic Enzyme Replacement Therapy (PERT)

The goal of PERT is to bypass the need for trypsinogen activation by providing active pancreatic enzymes.

Dosage and Administration:

-

PERT is dosed based on lipase (B570770) units.

-

Infants: A typical starting dose is 2,000–4,000 lipase units per 120 mL of formula or per breastfeeding session.

-

The contents of the enzyme capsules are mixed with a small amount of acidic food (e.g., applesauce) and given immediately before feeding.

-

Dosage is adjusted based on clinical response, aiming to control diarrhea and promote weight gain.

Future Therapeutic Directions

The targeted nature of congenital this compound deficiency presents opportunities for novel therapeutic development.

-

Enzyme Replacement Therapy: Development of a recombinant, stable, and orally deliverable this compound could be a future therapeutic option.

-

Gene Therapy: While challenging for intestinal disorders, gene therapy approaches to deliver a functional TMPRSS15 gene to the enterocytes of the duodenum could offer a curative treatment.

-

Small Molecule Modulators: For cases involving missense mutations that result in a partially functional but unstable protein, small molecule chaperones that aid in proper folding and trafficking could be explored.

Conclusion

Congenital this compound deficiency is a severe but treatable disorder of protein malabsorption. A thorough understanding of its molecular and clinical aspects is crucial for timely diagnosis and effective management. For researchers and drug development professionals, the highly specific function of this compound and the monogenic nature of the disease provide a unique model for studying digestive physiology and developing targeted therapies for malabsorptive conditions. Further research into the structure-function relationship of this compound and the development of novel therapeutic modalities holds promise for improving the long-term outcomes for individuals with this rare disorder.

References

- 1. Enterokinase deficiency associated with novel TMPRSS15 gene mutations: a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Enterokinase deficiency associated with novel TMPRSS15 gene mutations: a case report [frontiersin.org]

- 3. Isolated congenital enterokinase deficiency. Recent findings and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Compound Heterozygous TMPRSS15 Gene Variants Cause Enterokinase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Global Status and Trends of this compound: A Bibliometric Study [frontiersin.org]

- 6. Intestinal enterokinase deficiency. Occurrence in two sibs and age dependency of clinical expression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Architecture of Enteropeptidase: A Technical Guide to the Structure and Function of its Heavy and Light Chains

For Immediate Release

A Deep Dive into the Molecular Machinery of Digestion's Master Switch

This technical guide provides a comprehensive analysis of the structure and function of enteropeptidase (also known as enterokinase), a critical enzyme that serves as the initial trigger for protein digestion. Tailored for researchers, scientists, and drug development professionals, this document elucidates the distinct roles of the enzyme's heavy and light chains, presenting quantitative data, detailed experimental protocols, and visual representations of its biochemical pathways and operational workflows.

Executive Summary

This compound is a type II transmembrane serine protease located in the brush border of the duodenum and jejunum.[1][2] It is synthesized as an inactive single-chain zymogen, prothis compound, which is subsequently cleaved to form a disulfide-linked heterodimer. This active form consists of a heavy chain, which anchors the enzyme to the cell membrane and plays a crucial role in substrate recognition, and a light chain, which houses the catalytic domain responsible for proteolytic activity.[1][3][4] The primary physiological function of this compound is the highly specific conversion of trypsinogen (B12293085) into active trypsin. This event initiates a proteolytic cascade, leading to the activation of a host of other pancreatic digestive enzymes.[2][5] Understanding the intricate structure-function relationship of these two chains is paramount for fields ranging from biochemical research to the development of therapeutics for digestive disorders and obesity.[6][7]

Molecular Structure

This compound is a complex glycoprotein (B1211001) assembled from a single precursor protein encoded by the TMPRSS15 gene in humans.[1][8] The precursor undergoes proteolytic cleavage to yield the mature, active enzyme, which is composed of two distinct subunits—a heavy chain and a light chain—covalently linked by a disulfide bond.[3][9]

The Heavy Chain: The Anchor and Specificity Modulator

The heavy chain is the larger, non-catalytic subunit responsible for localizing the enzyme to the intestinal brush border membrane.[1] It contains an N-terminal transmembrane domain that anchors the entire complex.[3][9] The extracellular portion of the heavy chain is extensively glycosylated and features several conserved structural motifs, including low-density lipoprotein receptor (LDLR), complement C1r/s, MAM (meprin, A5 protein, and protein tyrosine phosphatase Mu), and macrophage scavenger receptor (MSCR) domains.[9][10] These domains are critical for the proper folding and function of the enzyme, particularly in recognizing its physiological substrate, trypsinogen.[1][11] The heavy chain significantly enhances the catalytic efficiency of the light chain, increasing its activity towards trypsinogen by over 500-fold.[3][10][11]

The Light Chain: The Catalytic Engine

The light chain is a serine protease domain that is structurally similar to chymotrypsin.[1][12] It contains the highly conserved catalytic triad (B1167595) of histidine, aspartate, and serine residues (His-57, Asp-102, Ser-195 in bovine this compound) that is characteristic of serine proteases and is directly responsible for the enzyme's proteolytic activity.[3] The light chain's primary function is to catalyze the hydrolysis of the peptide bond following the highly specific recognition sequence Val-(Asp)4-Lys in trypsinogen.[13][14] A unique basic exosite on the light chain's surface, notably involving Lys99, interacts with the acidic aspartate residues of the substrate, conferring the enzyme's remarkable specificity.[13][15] While the isolated light chain retains catalytic activity, its affinity and efficiency for cleaving trypsinogen are dramatically reduced in the absence of the heavy chain.[1][11]

Diagram 1: Structure and Activation of Prothis compound

Caption: Prothis compound activation into a disulfide-linked heavy and light chain heterodimer.

Quantitative Data Summary

The molecular characteristics and kinetic parameters of this compound and its subunits are summarized below. Data is compiled from studies on bovine and human enzymes.

Table 1: Molecular Weight and Composition

| Subunit | Species | Amino Acids | Molecular Weight (kDa) | Key Features |

| Heavy Chain | Human | 784[9][10] | 82-140[1][16] | Transmembrane anchor; substrate recognition domains[1][9] |

| Bovine | - | ~120[3][11] | Heavily glycosylated (30-40% carbohydrate content)[1] | |

| Light Chain | Human | 235[9][10] | 35-62[1][16] | Catalytic serine protease domain[3] |

| Bovine | - | ~47[3][11] | Contains the His/Asp/Ser catalytic triad[3] | |

| Prothis compound | Bovine | 1035[1] | ~160 (apparent)[1] | Single-chain zymogen precursor[1] |

Table 2: Kinetic Parameters for Trypsinogen Activation

| Enzyme Form | Species | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Native this compound | Bovine | Trypsinogen | 5.6[11] | 4.0[11] | 7.1 x 105 |

| Recombinant (Heavy+Light) | Bovine | Trypsinogen | 5.6[11] | 2.2[11] | 3.9 x 105 |

| Recombinant Light Chain | Bovine | Trypsinogen | 133[11] | 0.1[11] | 7.5 x 102 |

Table 3: Kinetic Parameters for Synthetic Substrates (Recombinant Human Light Chain)

| Substrate | Km | kcat (s-1) | kcat/Km (M-1s-1) |

| Gly-(Asp)4-Lys-β-naphthylamide | 0.16 mM | 115 | 7.2 x 105 |

| Z-Lys-SBzl | 140 µM | 133 | 9.5 x 105 |

| DDDDK Sequence (Y174R Variant) | - | - | 6.83 x 106[17] |

Function and Physiological Role

The activation of trypsinogen by this compound is the committing step in the activation of pancreatic proteases and lipases.[1][5] This hierarchical system ensures that potent digestive enzymes are activated only within the controlled environment of the small intestine, preventing autodigestion of the pancreas.[2][5]

Diagram 2: Digestive Enzyme Activation Cascade

Caption: this compound initiates a cascade by activating trypsin, which activates other zymogens.

Congenital this compound deficiency is a rare recessive disorder that underscores the enzyme's critical role, leading to severe intestinal malabsorption, failure to thrive, and hypoproteinemia in infants.[1][2][12] Conversely, the development of this compound inhibitors is being explored as a therapeutic strategy for conditions like obesity and pancreatitis by modulating protein digestion and absorption.[6][7][18]

Experimental Protocols

Recombinant Expression and Purification of Human this compound Light Chain (L-HEP) in E. coli

This protocol is based on methodologies for producing active L-HEP from insoluble inclusion bodies.[12]

-

Gene Synthesis and Cloning: Synthesize the DNA sequence for the human this compound light chain (235 amino acids) using PCR from overlapping oligonucleotides.[12] Clone this gene into an expression vector like pET-32a, downstream of a fusion partner (e.g., thioredoxin) and an this compound cleavage site ((Asp)4-Lys).[12]

-

Expression: Transform the plasmid into an E. coli expression strain such as BL21(DE3). Grow the culture to mid-log phase (OD600 ≈ 0.6-0.8) and induce protein expression with IPTG. The majority of the fusion protein will be expressed insolubly in inclusion bodies.[12]

-

Inclusion Body Solubilization: Harvest the cells by centrifugation and lyse them. Isolate the inclusion bodies by washing and centrifugation. Solubilize the inclusion bodies in a strong denaturing buffer (e.g., 6 M guanidine-HCl).[12]

-

Refolding and Autocatalysis: Refold the solubilized protein by rapid dilution into a refolding buffer containing a redox system (e.g., oxidized and reduced glutathione).[12] During this process, the refolded fusion protein will undergo autocatalytic cleavage at the engineered site, releasing the active L-HEP.

-

Purification: Purify the active L-HEP from the refolding mixture using affinity chromatography. A common method is to use a column with soybean trypsin inhibitor (STI) linked to agarose, as L-HEP binds specifically to this inhibitor.[12] Elute the purified enzyme and store it in a glycerol-containing buffer at -20°C.

Diagram 3: Experimental Workflow for Recombinant L-HEP Production

Caption: Workflow for expressing and purifying active human this compound light chain (L-HEP).

Enzymatic Activity Assays

The activity of this compound can be quantified using several methods.

-

Fluorometric Assay: [19]

-

Principle: Measures the cleavage of a synthetic peptide substrate containing the this compound recognition sequence and tagged with a fluorophore, such as 7-amino-4-trifluoromethylcoumarin (AFC). Cleavage releases AFC, which is fluorescent.

-

Procedure:

-

Prepare a reaction mixture containing assay buffer (e.g., 100 mM Tris, pH 8.0), the sample containing this compound, and controls.

-

Add the AFC-tagged peptide substrate to initiate the reaction.

-

Incubate at 37°C, protecting from light.

-

Measure the increase in fluorescence over time in a microplate reader (Excitation: ~380 nm, Emission: ~500 nm).

-

Calculate activity based on a standard curve generated with free AFC.

-

-

-

-

Principle: Uses a synthetic substrate like Gly-(Asp)4-Lys-p-nitroanilide (GD4K-pNA). Cleavage by this compound releases p-nitroaniline (pNA), a yellow chromophore.

-

Procedure:

-

Prepare a reaction mixture in a 96-well plate with buffer (e.g., 100 mM Tris, pH 8.0, 0.02% CaCl2), enzyme, and substrate.[20]

-

Initiate the reaction by adding the enzyme.

-

Monitor the increase in absorbance at 405-410 nm kinetically for a set period (e.g., 10 minutes).[20][21]

-

Calculate the reaction rate using the extinction coefficient of pNA (8,800 M-1cm-1).[20]

-

-

-

HPLC-Based Assay: [22]

-

Principle: Directly measures the conversion of the natural substrate, trypsinogen, to its product, trypsin.

-

Procedure:

-

Incubate this compound with bovine trypsinogen at pH 8.0. Include a trypsin inhibitor like ovomucoid to prevent autoactivation and form a stable trypsin-ovomucoid complex.[22]

-

Stop the reaction at various time points.

-

Analyze the reaction mixture using size-exclusion HPLC.

-

Quantify the disappearance of the trypsinogen peak and the appearance of the trypsin-ovomucoid complex peak to determine the reaction rate.[22]

-

-

Conclusion

The bipartite structure of this compound, with its membrane-anchoring heavy chain and catalytic light chain, represents a sophisticated biological system for precise enzymatic control. The heavy chain is not merely a passive anchor but an active participant in substrate recognition and catalytic enhancement. The light chain provides the specific proteolytic activity that is fundamental to digestive physiology. A thorough understanding of these components at a molecular level, supported by robust experimental data, is essential for advancing biochemical knowledge and developing novel therapeutic interventions for a range of metabolic and digestive diseases.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound [collab.its.virginia.edu]

- 4. scielo.br [scielo.br]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. What are this compound inhibitors and how do they work? [synapse.patsnap.com]

- 7. SCO‐792, an this compound inhibitor, improves disease status of diabetes and obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. genecards.org [genecards.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | The Global Status and Trends of this compound: A Bibliometric Study [frontiersin.org]

- 11. Bovine prothis compound is activated by trypsin, and the specificity of this compound depends on the heavy chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. protein.bio.msu.ru [protein.bio.msu.ru]

- 13. Crystal structure of this compound light chain complexed with an analog of the trypsinogen activation peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Activation of Human Pancreatic Proteolytic Enzymes: The Role of this compound and Trypsin - PMC [pmc.ncbi.nlm.nih.gov]